molecular formula C13H16N2O B14823286 2-Tert-butyl-4-cyclopropoxynicotinonitrile

2-Tert-butyl-4-cyclopropoxynicotinonitrile

Cat. No.: B14823286
M. Wt: 216.28 g/mol
InChI Key: PGWIUCZHIVEKKR-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-cyclopropoxynicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a nitrile group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-cyclopropoxynicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-tert-butyl-4-bromonicotinonitrile and cyclopropanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Cyclopropoxylation: The cyclopropanol is reacted with 2-tert-butyl-4-bromonicotinonitrile in the presence of the base to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-cyclopropoxynicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nicotinonitriles with various functional groups.

Scientific Research Applications

2-Tert-butyl-4-cyclopropoxynicotinonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-cyclopropoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-4-methoxyphenol: Known for its antioxidant properties.

    2,4-Ditert-butylphenol: Exhibits antifungal and antioxidant activities.

    2-tert-butyl-4-hydroxyanisole: Used as a preservative in food and cosmetics.

Uniqueness

2-Tert-butyl-4-cyclopropoxynicotinonitrile is unique due to its combination of a nicotinonitrile core with tert-butyl and cyclopropoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-tert-butyl-4-cyclopropyloxypyridine-3-carbonitrile

InChI

InChI=1S/C13H16N2O/c1-13(2,3)12-10(8-14)11(6-7-15-12)16-9-4-5-9/h6-7,9H,4-5H2,1-3H3

InChI Key

PGWIUCZHIVEKKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1C#N)OC2CC2

Origin of Product

United States

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